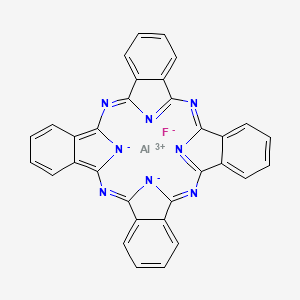

Fluoroaluminum phthalocyanine

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

51961-93-4 |

|---|---|

分子式 |

C32H16AlFN8 |

分子量 |

558.5 g/mol |

IUPAC 名称 |

aluminum;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;fluoride |

InChI |

InChI=1S/C32H16N8.Al.FH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1 |

InChI 键 |

DBJSWRKXXAWLNK-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[F-].[Al+3] |

规范 SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[F-].[Al+3] |

同义词 |

F-Al-PC fluoroaluminum phthalocyanine |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for Fluoroaluminum Phthalocyanine

Advanced Synthetic Routes to Fluoroaluminum Phthalocyanine (B1677752) (F-AlPc) and its Analogues

The synthesis of F-AlPc primarily involves the introduction of a fluorine atom to the axial position of the aluminum phthalocyanine core. Historically, this was achieved through a two-step process where chloroaluminum phthalocyanine (Cl-AlPc) was first converted to its hydroxyl derivative (HO-AlPc) and subsequently treated with hydrofluoric acid. squarespace.com However, safer and more direct methods have since been developed. squarespace.com

A prominent and more straightforward method for the synthesis of F-AlPc is through a ligand exchange reaction. squarespace.comresearchgate.net This typically involves the direct substitution of the axial chloride ligand in chloroaluminum phthalocyanine (Cl-AlPc) with a fluoride (B91410) ion. squarespace.comresearchgate.net This reaction is generally carried out by heating Cl-AlPc in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a fluoride salt. squarespace.comresearchgate.net Commonly used fluoride salts include cesium fluoride (CsF), potassium fluoride (KF), and sodium fluoride (NaF). squarespace.comresearchgate.netrsc.org The choice of solvent and fluoride salt can influence the reaction's efficiency. squarespace.com For instance, the combination of DMSO as the solvent and CsF as the fluoride source has been shown to provide high yields. squarespace.comresearchgate.net The reaction is typically completed in under an hour. rsc.orgresearchgate.net

This methodology offers a safer alternative to the use of hazardous reagents like hydrofluoric acid. squarespace.comresearchgate.net The underlying principle of this reaction is a bimolecular σ-bond metathesis, where the incoming fluoride ion attacks the boron center, leading to the displacement of the chloride ion. acs.org This type of reaction is a common strategy in the chemistry of transition metal complexes for exchanging one ligand for another. libretexts.orgshout.education

While the direct use of fluoride salts is common, research into related fields suggests the possibility of in situ fluoride generation. For example, in the synthesis of acyl fluorides, a combination of triphosgene (B27547) and potassium fluoride (KF) has been used to generate reactive fluoro(chloro)phosgene intermediates in situ. nih.gov Although not explicitly reported for F-AlPc synthesis, such techniques could offer alternative pathways for fluorination, potentially avoiding the direct handling of some fluoride salts. A side reaction producing F-AlPc was observed during an attempted synthesis of F5PhO-AlPc in DMF, suggesting that under certain conditions, fluoride can be sourced from unexpected reagents or solvent degradation. researchgate.netrsc.org

The ligand exchange methodology for F-AlPc synthesis has demonstrated high efficiency in terms of both yield and purity. squarespace.comresearchgate.net The use of different fluoride salts (CsF, KF, NaF) in DMSO has consistently produced F-AlPc with high purity, exceeding 99%. squarespace.comresearchgate.net However, the yields can vary depending on the specific reagents used. The combination of DMSO and CsF has been reported to achieve the highest yields, typically in the range of 70–80%. squarespace.comresearchgate.net Another study using CsF in DMF reported a yield of 49%. nih.gov

| Starting Material | Fluoride Source | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Cl-AlPc | CsF | DMSO | 70-80 | >99 | squarespace.com, researchgate.net |

| Cl-AlPc | KF | DMSO | - | >99 | squarespace.com, researchgate.net |

| Cl-AlPc | NaF | DMSO | - | >99 | squarespace.com, researchgate.net |

| Cl-AlPc | CsF | DMF | 49 | - | nih.gov |

In situ Fluoride Generation Techniques in F-AlPc Synthesis

Peripheral Functionalization of Fluoroaluminum Phthalocyanine Systems

Beyond the axial ligand, the properties of F-AlPc can be further tailored by introducing functional groups to the periphery of the phthalocyanine macrocycle. This peripheral functionalization can significantly impact the molecule's electronic properties, solubility, and solid-state packing. acs.org

The introduction of electron-donating or electron-withdrawing substituents onto the phthalocyanine ring is a common strategy to modulate its electronic characteristics. uchile.cl Electron-donating groups, such as alkoxy or amino groups, generally lead to a red-shift in the Q-band of the UV-vis absorption spectrum. mdpi.com Conversely, electron-withdrawing groups, like fluorine or nitro groups, typically cause a blue-shift. uchile.cl

For instance, in related zinc phthalocyanine systems, the introduction of electron-donating substituents was found to shift the Q-band to longer wavelengths, while electron-withdrawing groups shifted it to shorter wavelengths. uchile.cl The introduction of strongly electron-withdrawing alkylsulfonyl groups has been shown to significantly increase the electron-deficiency of the phthalocyanine macrocycle. nih.gov Similarly, peripheral fluorination of silicon phthalocyanines has been demonstrated to lower the LUMO energy level, enhancing their n-type semiconductor properties. acs.org While specific examples for peripherally functionalized F-AlPc are less common in the reviewed literature, these principles of substituent effects are broadly applicable to the phthalocyanine family. uchile.clmdpi.com

A major challenge in the application of many phthalocyanines, including F-AlPc, is their low solubility in common organic solvents due to strong intermolecular π-π stacking. acs.org To overcome this, various solubilizing groups can be attached to the periphery of the macrocycle. acs.org

Common strategies include the introduction of long alkyl chains or bulky groups that disrupt the co-facial aggregation of the phthalocyanine molecules. acs.org For example, attaching alkyl groups to the periphery of metal phthalocyanines has been a widely used method to improve their solubility for solution-based processing techniques like spin-coating. acs.org Another approach involves the introduction of ionic groups, such as sulfonates, to render the phthalocyanine soluble in polar solvents. acs.org For example, sodium salts of sulfonated aluminum phthalocyanine are known to be soluble. acs.org While these strategies have been extensively applied to other metal phthalocyanines, their application to F-AlPc systems follows the same principles to enhance their processability for various applications. acs.org

Covalent and Non-Covalent Modification for Supramolecular Assembly

The assembly of this compound (AlPcF) into ordered supramolecular structures, which is critical for its function in electronic devices, can be directed through both covalent and non-covalent modification strategies. These approaches allow for the fine-tuning of intermolecular interactions, influencing the material's structural and electronic properties.

Covalent Modification involves the chemical alteration of the AlPcF molecule itself. One primary strategy is the introduction of substituents onto the peripheral positions of the phthalocyanine macrocycle. For instance, the addition of bulky groups like tetra-tert-butyl side chains to create fluoroaluminium tetra-tert-butylphthalocyanine (ttbPcAlF) enhances solubility in organic solvents, which is a significant advantage over the poorly soluble parent AlPcF. researchgate.netrsc.org This improved processability allows for techniques like solution casting to form well-defined two-dimensional arrays and one-dimensional supramolecular polymers. researchgate.netrsc.org These modifications, while improving solubility, can still permit the close cofacial stacking necessary for efficient charge transport. pageplace.de

Another point of covalent modification is the axial ligand bound to the central aluminum atom. While the focus is on the fluoro- derivative, related research on axially phenoxylated aluminum phthalocyanines highlights the chemical versatility of the axial position. In attempts to synthesize pentafluorophenoxy aluminum phthalocyanine, the formation of this compound (F-AlPc) as a side product has been observed, underscoring the thermodynamic favorability of the Al-F bond. rsc.org The synthesis of AlPcF itself is a covalent modification, typically starting from chloroaluminum phthalocyanine (ClAlPc) and involving a fluoride exchange reaction. nih.govsquarespace.com

Non-Covalent Modification refers to the use of intermolecular forces to guide the self-assembly of molecules without forming new chemical bonds. pageplace.de For phthalocyanines, key non-covalent interactions include π-π stacking, hydrogen bonding, electrostatic interactions, and metal-ligand coordination. pageplace.demdpi.comfrontiersin.orgrsc.org In the case of AlPcF, a unique and dominant non-covalent interaction drives its characteristic assembly. The molecule exhibits a distinct linear, cofacially stacked arrangement, forming pseudo-polymeric chains. nih.gov This structure is primarily directed by the coordination interaction between the electronegative fluorine atom of one molecule and the Lewis acidic aluminum center of an adjacent molecule. researchgate.netnih.gov This head-to-tail arrangement results in a highly ordered one-dimensional polymer-like structure, which is crucial for its semiconducting properties. researchgate.netcore.ac.uk

The combination of these forces dictates the final supramolecular architecture. For example, while the axial F···Al coordination defines the one-dimensional stacking, van der Waals forces and π-π interactions between the aromatic macrocycles of neighboring stacks determine the three-dimensional packing of these chains. The interplay of these non-covalent forces is fundamental to creating the ordered domains that facilitate charge carrier mobility in thin films. pageplace.de

| Modification Type | Specific Strategy | Primary Driving Interaction | Effect on Supramolecular Assembly | Example Compound |

|---|---|---|---|---|

| Covalent | Peripheral Substitution | Steric Effects, van der Waals | Enhances solubility and processability; influences inter-stack spacing. researchgate.netrsc.org | Fluoroaluminium tetra-tert-butylphthalocyanine (ttbPcAlF) |

| Covalent | Axial Ligand Synthesis | Covalent Bond Formation (Al-F) | Creates the core AlPcF molecule capable of specific non-covalent interactions. rsc.orgnih.gov | This compound (AlPcF) |

| Non-Covalent | Axial Coordination | Electrostatic (F···Al interaction) | Drives the formation of highly ordered 1D cofacial stacks (pseudo-polymers). researchgate.netnih.gov | AlPcF linear polymer |

| Non-Covalent | Macrocycle Stacking | π-π Interactions | Stabilizes the cofacial arrangement within the stacks, influencing electronic coupling. pageplace.decyberleninka.ru | AlPcF aggregates |

Purification Techniques for Electronic Grade this compound

The performance of this compound in electronic applications, such as in organic field-effect transistors and photovoltaic cells, is critically dependent on its purity. pageplace.deresearchgate.net Impurities can act as traps for charge carriers, widening the energy spread of the density of states and thereby reducing charge mobility. pageplace.de Therefore, rigorous purification is a necessary step following synthesis to achieve electronic-grade material.

The synthesis of AlPcF typically involves a one-step halide substitution, starting from chloroaluminum phthalocyanine (ClAlPc) and reacting it with a fluoride salt like cesium fluoride (CsF) in a solvent such as N,N-dimethylformamide (DMF). nih.govsquarespace.com While this method can produce high yields, the crude product requires further purification to remove unreacted starting materials, salts, and solvent residues. nih.gov

A common initial purification step involves precipitation and washing . After the reaction, the crude product is precipitated by adding the reaction mixture to a non-solvent, such as isopropanol. nih.govsquarespace.com The resulting solid is then collected by filtration and washed sequentially with various solvents. Washing with methanol (B129727) and ethanol (B145695) is reported to be effective in removing residual reactants and byproducts. squarespace.com This process can yield analytically pure AlPcF. nih.gov

For achieving the ultra-high purity required for electronic devices, thermal gradient sublimation is the most widely used and effective technique for phthalocyanines. core.ac.ukworktribe.com This method takes advantage of the fact that many organic semiconductors, including AlPcF, can be sublimed under high vacuum without decomposition. The choice of the axial halogen atom has been shown to affect the decomposition or sublimation temperature of the phthalocyanine compound, a key parameter for optimizing the sublimation process. squarespace.com

In a typical thermal gradient sublimation setup, the crude material is heated in a tube under high vacuum. A temperature gradient is established along the length of the tube. The material sublimes, travels along the tube, and recrystallizes in a cooler zone. Impurities with different volatilities will recrystallize at different positions along the gradient, allowing for the separation and collection of the highly pure fraction. This process is often repeated multiple times (e.g., triple sublimation) to achieve the highest possible purity for the material intended for use in electronic devices. worktribe.com

| Technique | Principle | Typical Solvents/Conditions | Purity Level Achieved | Reference |

|---|---|---|---|---|

| Precipitation & Washing | Differential solubility of product and impurities. | Precipitation in isopropanol; washing with methanol, ethanol. | Analytical Grade | nih.govsquarespace.com |

| Thermal Gradient Sublimation | Separation based on differences in volatility under high vacuum. | High vacuum (e.g., <10-5 Torr), controlled temperature gradient. | Electronic Grade (High Purity) | squarespace.comcore.ac.ukworktribe.com |

Advanced Structural Elucidation and Solid State Organization of Fluoroaluminum Phthalocyanine

Single Crystal X-ray Diffraction Studies on Fluoroaluminum Phthalocyanine (B1677752) Polymorphs

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For F-AlPc, these studies have been instrumental in understanding its polymorphic nature, meaning it can exist in different crystalline forms.

One significant finding from X-ray diffraction is the determination of the cofacial bridged-stacked structure of F-AlPc. In this arrangement, the planar phthalocyanine rings are eclipsed and stacked on top of each other, with the fluorine atom in a symmetric bridging position between adjacent aluminum atoms. researchgate.net This leads to an interplanar spacing of approximately 3.872 (2) Å. researchgate.net

The ability of F-AlPc to form different polymorphs is influenced by factors such as the conditions during crystal growth. These structural variations can significantly impact the material's electronic and optical properties. For comparison, studies on other metallophthalocyanines, like vanadyl hexadecafluorophthalocyanine (VOPcF16), have also revealed temperature-dependent phase transitions between different cofacial and slipped-dimeric structures. acs.org

| Compound | Crystal System | Space Group | Key Structural Feature | Interplanar Spacing (Å) |

| Fluoroaluminum Phthalocyanine (F-AlPc) | Triclinic | P1 | Eclipsed cofacial bridged-stacked | 3.872 (2) |

| μ-(oxo)bis(phthalocyaninato)aluminum(III) ((PcAl)2O) | Triclinic | P1 | - | - |

Investigation of Molecular Orientation in Thin Films via Advanced Diffraction Techniques

The orientation of F-AlPc molecules within thin films is a key determinant of device performance, particularly in electronics where charge transport is highly anisotropic. Advanced diffraction techniques, such as X-ray diffraction (XRD) and grazing-incidence wide-angle X-ray scattering (GIWAXS), are used to probe this orientation.

Studies on similar phthalocyanine thin films have demonstrated that the molecular orientation can be controlled by deposition conditions and substrate choice. For instance, in octafluoro-substituted phthalocyanines (MPcF8), XRD patterns of thin films often show a single strong diffraction peak, indicating a preferred orientation where the crystallites are aligned with a specific crystallographic plane parallel to the substrate surface. nih.gov This high degree of orientation is crucial for optimizing properties like charge mobility in thin-film transistors. acs.org

For F-AlPc, the molecular orientation in thin films can be influenced by interactions with the substrate. For example, on silver surfaces, a strong interaction can lead to the loss of the axial fluorine ligand. uni-tuebingen.de Techniques like polarized Raman spectroscopy can also provide quantitative information about the mean tilt angle of the phthalocyanine molecules with respect to the substrate. acs.org

| Technique | Information Obtained | Relevance to F-AlPc Thin Films |

| X-ray Diffraction (XRD) | Crystalline phase and preferred orientation. | Determines the packing structure and alignment of F-AlPc molecules on a substrate. |

| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | In-plane and out-of-plane molecular orientation. | Provides detailed information on how F-AlPc molecules arrange themselves, which is critical for charge transport. researchgate.net |

| Polarized Raman Spectroscopy | Mean tilt angle of molecules relative to the substrate. | Quantifies the degree of molecular ordering in the film. acs.org |

Analysis of Intermolecular Interactions and Packing Arrangements in F-AlPc Solids

A defining characteristic of F-AlPc is its ability to form one-dimensional (1D) supramolecular polymers through a unique combination of co-facial stacking and fluorine bridging. researchgate.netresearchgate.net In this arrangement, the planar phthalocyanine macrocycles stack face-to-face, while the fluorine atom of one molecule coordinates with the central aluminum atom of an adjacent molecule, creating a continuous -[Al(Pc)-F]-n- chain. researchgate.netresearchgate.net This co-facial stacking is distinct from the herringbone structure often observed in other phthalocyanines. aps.org

This polymeric structure is driven by the coordination interaction between the fluorine atom and the central Al(III) ion. researchgate.net The presence of the symmetric bridging fluorine atom results in an eclipsed arrangement of the phthalocyanine rings. researchgate.net This type of interaction has also been observed in related fluorogallium phthalocyanines. researchgate.net

The formation of F-AlPc supramolecular polymers is a prime example of hierarchical self-assembly, a process where molecules organize into well-defined structures on multiple length scales. nih.govnih.gov This bottom-up construction begins with the self-assembly of individual F-AlPc monomers into 1D polymeric chains. researchgate.netnih.gov

These 1D chains can then further organize into two-dimensional (2D) arrays. researchgate.net This hierarchical assembly is crucial for creating well-ordered domains within thin films, which is beneficial for applications like organic photovoltaics and thin-film transistors. The formation of these hierarchical structures can be influenced by processing techniques, such as solution casting. researchgate.net The concept of hierarchical self-assembly is a powerful strategy for creating complex and functional supramolecular materials from discrete molecular building blocks. nih.govnih.gov

Co-facial Stacking and Fluorine Bridging in Polymeric F-AlPc

Morphological Characterization of F-AlPc Thin Films and Aggregates

The surface morphology of F-AlPc thin films and the nature of their aggregates significantly impact their interaction with light and their performance in devices. Techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) are used to visualize the surface topography.

The morphology of phthalocyanine films is highly dependent on the deposition method and conditions. For instance, films deposited by thermal evaporation can exhibit different surface roughness and crystalline structures depending on the substrate temperature during and after deposition. rsc.org In some cases, annealing can induce a phase transition, leading to the formation of long, needle-like crystals on the film surface. rsc.org

For F-AlPc, thin films can be prepared by methods such as spin coating from solutions in solvents like trifluoroacetic acid. shu.ac.uk The resulting film morphology can influence properties like sensor response to volatile organic compounds. shu.ac.uk Differences in film thickness and the state of aggregation can lead to variations in their optical properties. scirp.org The morphology of aggregates in solution and in the solid state can be influenced by intermolecular interactions, leading to the formation of well-ordered structures. researchgate.netresearchgate.net

| Characterization Technique | Information Provided | Typical Observations for Phthalocyanine Films |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, and grain size. | Can reveal smooth surfaces with spherical islands or rougher surfaces with needle-like crystallites, depending on preparation. rsc.org |

| Scanning Electron Microscopy (SEM) | Surface morphology and microstructure. | Provides images of the film's surface features and aggregate structures. |

| Optical Spectroscopy (UV-Vis) | Information on aggregation state. | Changes in the Q-band absorption can indicate the degree and type of molecular aggregation. scirp.org |

Advanced Spectroscopic Investigations and Mechanistic Photophysics of Fluoroaluminum Phthalocyanine

Electronic Absorption and Emission Mechanisms in Solution and Solid State

The electronic absorption and emission properties of F-AlPc are highly sensitive to its environment, exhibiting distinct characteristics in solution versus the solid state. These properties are governed by the transitions between molecular orbitals of the phthalocyanine (B1677752) macrocycle.

In solution, F-AlPc typically displays a strong, sharp absorption band in the red region of the visible spectrum, known as the Q-band, which corresponds to the S₀ → S₁ transition. researchgate.net For instance, in a dimethyl sulfoxide (B87167) (DMSO) solution, F-AlPc exhibits a Q-band maximum at approximately 671 nm. researchgate.net The solid-state absorption spectrum of F-AlPc, however, shows a significant blue shift of about 130 nm compared to its chloro-derivative, chloroaluminum phthalocyanine (Cl-AlPc). researchgate.net This shift is attributed to the unique stacked fluorine-bridged solid-state structure of F-AlPc. researchgate.net

The emission of F-AlPc, or fluorescence, arises from the radiative decay from the lowest vibrational level of the first excited singlet state (S₁) back to the ground state (S₀). The efficiency and wavelength of this emission are influenced by factors that also affect absorption, such as solvent polarity and aggregation.

The solvent environment plays a critical role in the electronic transitions and aggregation behavior of F-AlPc. The polarity of the solvent can influence the energy levels of the molecular orbitals, leading to shifts in the absorption and emission spectra. ru.nl In general, phthalocyanines tend to form aggregates in solution, a process that is highly dependent on the solvent's nature and the concentration of the phthalocyanine. ru.nl

Aggregation typically leads to changes in the absorption spectrum, often causing a broadening or splitting of the Q-band and the appearance of new bands corresponding to the aggregated species. ru.nl For instance, in less polar solvents, phthalocyanines may exist as monomers, exhibiting a sharp Q-band, while in more polar solvents, aggregation is more pronounced. ru.nl The addition of certain salts can also induce aggregation due to coordination with the phthalocyanine structure. ru.nl

| Solvent | Absorption Maxima (λmax, nm) |

| DMSO | ~671 |

Data for F-AlPc in DMSO solution. researchgate.net

In the solid state, strong intermolecular π-π interactions between adjacent F-AlPc molecules lead to significant changes in the electronic absorption spectra compared to the solution phase. researchgate.net These interactions cause a splitting of the excited state energy levels, a phenomenon known as Davydov splitting, which results in a broadening and shifting of the Q-band. shu.ac.uk

For F-AlPc, a notable blue shift in the absorbance is observed in the solid film compared to its solution spectrum. researchgate.net This is in contrast to some other phthalocyanines where a red shift is more common upon aggregation. researchgate.netuni-marburg.de This blue shift, along with an increase in the oxidation and reduction potentials, is a direct consequence of the unique fluorine-bridged stacked arrangement in the solid state. researchgate.netacs.org

Solvent Effects on Electronic Transitions and Aggregation Phenomena

Ultrafast Excited-State Dynamics and Relaxation Pathways

The fate of the excited F-AlPc molecule following light absorption involves a series of rapid relaxation processes that occur on femtosecond to nanosecond timescales. Understanding these dynamics is key to optimizing its performance in various applications.

Femtosecond transient absorption spectroscopy is a powerful technique used to probe the ultrafast dynamics of excited states. In studies of phthalocyanines, this technique reveals processes such as internal conversion, vibrational relaxation, and intersystem crossing. rsc.orgfrontiersin.org For instance, in copper phthalocyanine (CuPc), an ultrafast relaxation process on the order of 500 fs has been observed and attributed to very fast intersystem crossing. rsc.org While specific femtosecond transient absorption data for F-AlPc is not detailed in the provided results, the general behavior of metallophthalocyanines suggests that it would exhibit complex ultrafast dynamics. rsc.orgresearchgate.net These studies typically show the decay of the initially excited singlet state and the subsequent formation of other transient species, such as triplet states or charge-transfer states. rsc.orgresearchgate.net

Following excitation to the singlet state (S₁), the F-AlPc molecule can undergo intersystem crossing (ISC) to a long-lived triplet state (T₁). instras.comwikipedia.org This process involves a change in the spin multiplicity of the excited electron and is a "forbidden" transition, but it is facilitated by spin-orbit coupling. wikipedia.org The efficiency of ISC is a critical parameter for applications like photodynamic therapy, which relies on the generation of singlet oxygen from the triplet state. instras.com

The presence of a central metal atom, like aluminum in F-AlPc, can influence the rate of ISC. instras.com Generally, metallophthalocyanines exhibit higher yields of intersystem crossing compared to metal-free phthalocyanines. instras.com The formation of the triplet state can occur through various mechanisms, including spin-orbit charge transfer and El-Sayed's rule-breaking intersystem crossing. rsc.org

The triplet state of F-AlPc can transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂). u-tokyo.ac.jp The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of singlet oxygen.

High singlet oxygen quantum yields are desirable for photosensitizers in photodynamic therapy. nih.gov For various metallophthalocyanines, these yields can be quite high, with some fluorinated derivatives exhibiting values ranging from 0.72 to 0.88 in DMSO. researchgate.net While specific ΦΔ values for F-AlPc were not found in the search results, related compounds show that the introduction of fluorine and the choice of the central metal can significantly impact photochemical efficiencies. nih.govyildiz.edu.tr For example, a zinc phthalocyanine with fluoro-functional groups showed a singlet oxygen quantum yield of 0.76 in DMSO. yildiz.edu.tr

| Compound Type | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| Fluorinated Metallophthalocyanines | DMSO | 0.72 - 0.88 |

| Fluoro-functional Zn(II) phthalocyanine | DMSO | 0.76 |

| P(V) phthalocyanines | DMSO | up to 0.90 |

This table presents singlet oxygen quantum yields for related phthalocyanine compounds to provide context for the expected photochemical efficiency of F-AlPc. nih.govresearchgate.netyildiz.edu.tr

Intersystem Crossing (ISC) and Triplet State Formation Mechanisms

Vibrational Spectroscopic Analysis for Structural and Electronic Insights

Vibrational spectroscopy serves as a powerful tool for elucidating the structural and electronic properties of molecules. By probing the characteristic vibrations of chemical bonds, techniques like Raman and Infrared (IR) spectroscopy provide a molecular fingerprint, offering detailed information about the compound's architecture and the nature of its interatomic interactions.

Raman and Infrared (IR) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. triprinceton.org IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational frequencies of bonds with a changing dipole moment. gatewayanalytical.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in the polarizability of the molecule. triprinceton.orggatewayanalytical.com

In the context of phthalocyanines, these techniques are invaluable for characterizing the intricate bonding within the macrocyclic ring and the interactions with the central metal atom and axial ligands. For instance, studies on various metal phthalocyanines have shown that IR bands between 700 and 800 cm⁻¹ are particularly sensitive to the polymorphic form of the molecule, which is attributed to the different packing arrangements in the solid state. researchgate.net Two of these bands are assigned to out-of-plane vibrations, which are more susceptible to intermolecular forces, while one is an in-plane vibration. researchgate.net

The analysis of phthalocyanine derivatives often involves comparing their spectra to well-characterized analogues. For example, the vibrational bands in the spectra of chloroaluminum phthalocyanine have been assigned by analogy with unsubstituted aluminum phthalocyanines. researchgate.net The most intense band in the Raman spectra of many metallophthalocyanines is a useful marker for the metal ion's environment. researchgate.net This band, which involves significant displacements on the C-N-C bridging bonds, shifts in frequency depending on the size of the central metal ion, providing a specific signature for each compound. researchgate.net

Theoretical calculations, such as those using density functional theory (DFT), are often employed to aid in the interpretation of experimental vibrational spectra. nih.gov These calculations can predict the frequencies and intensities of vibrational modes, facilitating a more detailed assignment of the observed spectral features. nih.gov For instance, DFT calculations on zinc phthalocyanine have been instrumental in interpreting the Raman spectra of a range of metal phthalocyanines. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. seu.edu.cnmdpi.com This enhancement allows for the detection and characterization of even single molecules, making it an invaluable tool for studying interfacial phenomena. nih.govmdpi.com The advent of SERS has spurred significant research into its origins and applications, particularly in fields like plasmonics and diagnostics. seu.edu.cn

The enhancement in SERS arises from two primary mechanisms: an electromagnetic enhancement and a chemical enhancement. mdpi.com The electromagnetic enhancement results from the excitation of localized surface plasmons on the metal substrate, which creates "hot spots" of highly amplified electromagnetic fields. mdpi.com The chemical enhancement is attributed to charge-transfer interactions between the analyte and the substrate. nih.gov

For phthalocyanines, SERS provides a means to study their behavior at interfaces, which is crucial for applications in areas like catalysis and molecular electronics. xmu.edu.cn While traditional SERS has been largely limited to noble metals like gold and silver, methods have been developed to extend its applicability to transition metals such as platinum, palladium, and nickel. xmu.edu.cn This is significant because these metals are important in many catalytic and electrochemical processes. xmu.edu.cn

The high sensitivity of SERS makes it possible to investigate interfacial processes that would be difficult to observe with conventional Raman spectroscopy. seu.edu.cn For example, it has been used to study the adsorption of molecules with very small Raman cross-sections, such as water and hydrogen, on transition metal surfaces. xmu.edu.cn In the context of fluoroaluminum phthalocyanine, SERS could be employed to probe its interaction with various substrates, providing insights into its orientation, binding, and potential chemical transformations at the interface.

Raman and Infrared Spectroscopy for Molecular Vibrations and Bonding

Photoelectron Spectroscopy for Electronic Structure and Work Function Determination

Photoelectron spectroscopy encompasses a group of techniques that measure the kinetic energy of electrons emitted from a material upon irradiation with photons. psu.edu This information provides direct insights into the electronic structure, elemental composition, and chemical states of the atoms within the sample. psu.edueag.com It is an indispensable tool for characterizing the surfaces and interfaces of materials, which is particularly relevant for thin-film devices. spectraresearch.comsintef.no

Ultraviolet Photoelectron Spectroscopy (UPS) utilizes a high-energy ultraviolet photon source, typically He I (21.22 eV) or He II (40.8 eV), to probe the valence electronic states of a material. acs.orgacs.org By analyzing the kinetic energy of the emitted photoelectrons, UPS can directly measure the energy of the Highest Occupied Molecular Orbital (HOMO) relative to the Fermi level. acs.org The ionization potential of the material can then be determined by adding the HOMO energy to the work function, which is also obtained from the UPS spectrum. acs.org

For this compound (F-AlPc), UPS has been instrumental in determining its HOMO energy level. In one study, the HOMO energy of a thin film of F-AlPc was measured to be -4.7 eV. researchgate.net This value was significantly higher (by approximately 1.0 eV) than that of its chloro-analogue, chloroaluminum phthalocyanine (Cl-AlPc), which had a HOMO energy of -5.7 eV. acs.orgresearchgate.net This substantial difference highlights the strong influence of the axial fluoro ligand on the electronic properties of the phthalocyanine molecule.

The UPS spectra of phthalocyanines also exhibit features between 6 and 12 eV that correspond to the binding energies of the orbitals associated with the isoindoline (B1297411) groups, a common feature to all metal phthalocyanines. acs.org The work function of the material can be determined from the secondary electron cutoff in the UPS spectrum. acs.org

Table 1: Experimentally Determined Electronic Properties of this compound (F-AlPc) and Chloroaluminum Phthalocyanine (Cl-AlPc)

| Compound | HOMO Energy (eV) | Work Function (Φ) (eV) | Reference |

|---|---|---|---|

| F-AlPc | -4.7 | Not specified | acs.orgresearchgate.net |

| Cl-AlPc | -5.7 | Not specified | acs.orgresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.comspectraresearch.commaterialinterface.com XPS uses a monochromatic X-ray source (e.g., Al Kα at 1486.7 eV) to irradiate a sample, causing the emission of core-level photoelectrons. acs.org The binding energy of these electrons is characteristic of the element and its chemical environment, allowing for detailed chemical analysis of the sample's surface (typically the top 5-10 nm). psu.edueag.comsintef.no

In the study of this compound, XPS is crucial for confirming the elemental composition and verifying the chemical state of the constituent atoms. For example, XPS can be used to identify the presence of fluorine, aluminum, carbon, and nitrogen on the surface of a thin film. uni-tuebingen.de The binding energies of the core-level peaks provide information about the bonding environment. For instance, shifts in the binding energies of the carbon or nitrogen peaks can indicate interactions with the central aluminum atom or with adjacent molecules.

XPS can also be used to study the interaction of this compound with different substrates. In a study of polar phthalocyanines on silver surfaces, XPS revealed a strong interaction where the molecules lost their axial ligand, which then bonded directly to the silver surface, forming Ag-F bonds. uni-tuebingen.de This demonstrates the power of XPS in elucidating interfacial chemistry.

Furthermore, XPS can be combined with depth profiling, using an ion beam to etch away the surface layer by layer, to determine the elemental distribution as a function of depth. spectraresearch.com This is particularly useful for analyzing thin-film structures and interfaces. spectraresearch.com The work function of a material can also be determined from the XPS spectra, providing a cross-validation with UPS measurements. acs.org

Electrochemical Behavior and Charge Transfer Mechanisms of Fluoroaluminum Phthalocyanine

Redox Potentials and Electron Transfer Processes

The redox behavior of F-AlPc has been extensively studied to understand its electron-donating and -accepting capabilities. These properties are fundamental to its performance in devices like organic photovoltaic cells and chemical sensors.

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) Studies

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to determine the redox potentials of molecules. mdpi.comabechem.com In these methods, the potential applied to a working electrode is varied, and the resulting current from the oxidation or reduction of the analyte is measured. uantwerpen.bepalmsens.com For phthalocyanine (B1677752) compounds, these measurements reveal information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Studies on aluminum phthalocyanine derivatives, including those with axial substitutions, have utilized CV and SWV to characterize their redox transitions. uantwerpen.beresearchgate.net For instance, the electrochemical behavior of tetra-tert-butylphthalocyanine aluminum(III) chloride was investigated using both CV and SWV in a non-coordinating solvent, revealing multiple redox waves corresponding to both oxidation and reduction processes. uantwerpen.be The reversibility of these processes can be assessed using diagnostic criteria from the cyclic voltammograms. uantwerpen.be The data obtained from these techniques are crucial for understanding the electron transfer kinetics and the stability of the different redox states of the molecule. mdpi.com

Influence of Fluorine on Oxidation and Reduction Potentials

The introduction of fluorine, a highly electronegative atom, into the phthalocyanine structure significantly impacts its electronic properties. When attached as an axial ligand to the central aluminum atom in F-AlPc, the fluorine atom exerts a strong electron-withdrawing effect. mdpi.com This effect leads to a stabilization of the frontier molecular orbitals (HOMO and LUMO). mdpi.com

Compared to its chloro-substituted counterpart, chloroaluminum phthalocyanine (Cl-AlPc), F-AlPc exhibits an increase in both its oxidation and reduction potentials. squarespace.comacs.org This means that more energy is required to remove an electron from the HOMO (oxidation) and to add an electron to the LUMO (reduction). Research has shown that the oxidation and reduction potentials of F-AlPc can be shifted by as much as 0.22 V compared to Cl-AlPc. squarespace.comacs.org This increased oxidation potential makes fluorinated phthalocyanines more sensitive to reducing analytes, a property that is beneficial for chemical sensor applications. mdpi.com The introduction of fluorine substituents generally leads to a decrease in the electron density of the aromatic ring and an increase in the oxidative potential of the phthalocyanine molecule. mdpi.com

Charge Carrier Generation and Transport in F-AlPc Materials

The efficiency of organic electronic devices based on F-AlPc is heavily dependent on the generation and transport of charge carriers (holes and electrons) within the material. These processes are influenced by the molecular arrangement and intermolecular interactions in the solid state.

Investigation of Hole and Electron Mobility

Charge carrier mobility, a measure of how quickly holes and electrons can move through a material under the influence of an electric field, is a key parameter for semiconductor performance. In phthalocyanines, the introduction of fluorine substituents can lead to an increase in charge carrier mobilities. mdpi.com Halogen-substituted phthalocyanines, in general, can be prepared as thin films with high charge carrier mobility, making them suitable for electronic devices. mdpi.com

While specific values for hole and electron mobility in F-AlPc are not extensively reported in the provided context, studies on related phthalocyanines provide insights. For instance, in copper phthalocyanine (CuPc), ambipolar charge transport has been achieved, and by optimizing the interface with a passivation layer, balanced hole and electron mobilities have been reported. d-nb.info The mobility of carriers in copper phthalocyanine crystals has been attributed to the interaction of the copper 3d orbital with the π orbital system of the phthalocyanine molecule and with nitrogen atoms in adjacent molecules. aps.org The unique stacked fluorine-bridged solid-state structure of F-AlPc is expected to influence its charge transport properties significantly. squarespace.com

Exciton (B1674681) Dissociation and Charge Separation Mechanisms

The energy required to separate the exciton is known as the exciton binding energy. Organic materials typically have a large exciton binding energy due to their low dielectric constant. researchgate.net The dissociation process often occurs at the interface between two different organic materials (a donor and an acceptor) with offset energy levels. researchgate.net In the context of F-AlPc, its use in photovoltaic devices alongside materials like C60 demonstrates its role in exciton dissociation. researchgate.netsquarespace.com The energy level differences between F-AlPc and the acceptor material provide the driving force for the separation of the photogenerated exciton. researchgate.net The unique electronic properties of F-AlPc, influenced by the axial fluorine, can be tailored to optimize this charge separation process.

Interfacial Charge Transfer Processes with Electrodes and Other Materials

The transfer of charge between F-AlPc and adjacent materials, such as electrodes or other organic layers, is a critical step in the operation of electronic devices. uni-tuebingen.dersc.org The efficiency of this interfacial charge transfer depends on the energy level alignment and the electronic coupling between the materials. uni-tuebingen.de

The interaction of polar phthalocyanines like F-AlPc with metal surfaces, such as silver, has been studied, revealing that charge transfer can occur from the molecule to the substrate. uni-tuebingen.deresearchgate.net The nature of this interaction can influence the electronic structure at the interface. helmholtz-berlin.de For instance, the interface between chloroaluminum phthalocyanine and titanium dioxide has been shown to be influenced by surface defects, which can act as preferential adsorption sites and affect charge transfer. uni-tuebingen.de In organic photovoltaic devices, F-AlPc has been used as an electron donor in conjunction with C60 as an electron acceptor. researchgate.netsquarespace.com The formation of an exciton-rectifying layer between F-AlPc and Cl-AlPc in ternary devices highlights the importance of controlled interfacial properties for efficient device function. researchgate.netsquarespace.com The ability to tune the work function and HOMO energy level of F-AlPc through its unique structure allows for the engineering of interfaces to facilitate efficient charge injection or extraction. researchgate.netsquarespace.com

Computational Chemistry and Theoretical Modeling of Fluoroaluminum Phthalocyanine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. acs.org DFT calculations have been instrumental in elucidating the fundamental electronic properties of FAlPc.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. wikipedia.org For FAlPc, DFT calculations have provided valuable information about the energies and spatial distributions of these orbitals.

The substitution of a chlorine atom with a fluorine atom in aluminum phthalocyanine (B1677752) leads to notable changes in the frontier orbital energies. This is attributed to the high electronegativity of fluorine. Theoretical studies have shown that fluorination can lead to a significant stabilization of both the HOMO and LUMO levels. chemrxiv.org For instance, a downward shift of approximately 0.7 to 0.8 eV for both HOMO and LUMO energies has been computationally observed in fluorinated phthalocyanines compared to their non-fluorinated counterparts. chemrxiv.org This stabilization is primarily an electrostatic effect induced by the fluorine atoms. chemrxiv.org

The HOMO in many metallophthalocyanines is typically of π-character and delocalized over the phthalocyanine macrocycle, while the LUMO is also a π* orbital. chemrxiv.orgresearchgate.netrsc.org In FAlPc, the HOMO is of a2u symmetry, and the LUMO has eg symmetry. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and reactivity.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| FAlPc | DFT | ~ -6.5 | ~ -4.5 | ~ 2.0 |

| ClAlPc | DFT | ~ -5.8 | ~ -3.8 | ~ 2.0 |

Note: The values presented are approximate and can vary depending on the specific DFT functional and basis set used in the calculations.

Prediction of Spectroscopic Properties

DFT calculations are also employed to predict various spectroscopic properties of FAlPc, which can then be compared with experimental data for validation. nih.gov These predictions are crucial for interpreting experimental spectra and understanding the underlying electronic transitions.

By calculating the electronic transition energies and oscillator strengths, it is possible to simulate the UV-visible absorption spectrum of FAlPc. Theoretical studies have shown that the substitution of chloride with fluoride (B91410) in aluminum phthalocyanine results in a significant blue shift in the Q-band absorption, both in solution (around 8 nm) and in solid films (around 130 nm). researchgate.net This shift is a direct consequence of the stabilization of the frontier molecular orbitals.

Furthermore, DFT can be used to predict vibrational spectra (infrared and Raman). nih.gov These calculations help in assigning the observed vibrational modes to specific molecular motions, providing a detailed understanding of the molecule's structural dynamics. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure and purity of the synthesized FAlPc. arxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states and their properties. rsc.orguci.eduarxiv.org This method is particularly useful for understanding the photophysical behavior of FAlPc, such as its absorption and emission characteristics.

TD-DFT calculations can provide detailed information about the nature of electronic transitions, including the orbitals involved and the charge-transfer character. rsc.org For FAlPc, TD-DFT has been used to calculate the energies of the lowest singlet and triplet excited states, which are crucial for its applications in photodynamic therapy and organic electronics. The calculations can also predict excited-state absorption (ESA) spectra, which is important for understanding nonlinear optical properties. sci-hub.senih.gov

The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional. sci-hub.se For phthalocyanines, hybrid functionals and long-range corrected functionals have often been shown to provide results in good agreement with experimental data. sci-hub.se

Molecular Dynamics (MD) Simulations for Aggregation and Film Formation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uni-regensburg.de For FAlPc, MD simulations are invaluable for understanding its aggregation behavior in solution and the formation of thin films, which are critical for its performance in devices. nih.govscirp.org

MD simulations can model the interactions between FAlPc molecules and with solvent molecules, providing insights into the driving forces for self-assembly and aggregation. nih.gov These simulations can reveal the preferred packing arrangements and intermolecular distances in aggregates and thin films. uni-regensburg.de For instance, MD simulations can help to understand how the axial fluorine atom influences the stacking of FAlPc molecules, leading to specific solid-state arrangements.

The simulations can also provide information on the dynamics of film growth, including the orientation of the molecules on a substrate and the resulting film morphology. researchgate.net This information is crucial for optimizing the deposition process to achieve desired film properties for applications in organic electronics.

Kinetic Monte-Carlo Simulations for Charge Transport Phenomena

Kinetic Monte-Carlo (KMC) simulations are a type of stochastic simulation method used to model the time evolution of processes that occur with known transition rates. claudiozannoni.it In the context of FAlPc, KMC simulations are employed to investigate charge transport phenomena in its solid-state forms. researchgate.netsquarespace.com

By combining electronic coupling parameters obtained from DFT calculations with reorganization energies, KMC simulations can model the hopping of charge carriers (electrons and holes) between adjacent FAlPc molecules. claudiozannoni.it This allows for the calculation of charge carrier mobilities, which are key performance metrics for organic field-effect transistors and photovoltaic cells. researchgate.net

KMC simulations can also elucidate the influence of structural factors, such as molecular packing and disorder, on charge transport. claudiozannoni.itnih.gov For example, simulations can show how the specific co-facial or slipped-stacking arrangement of FAlPc molecules affects the dimensionality and efficiency of charge transport. researchgate.net

Theoretical Models for Intermolecular Interactions and Solid-State Arrangement

Theoretical models are essential for understanding the nature of intermolecular interactions that govern the solid-state arrangement of FAlPc. annualreviews.org These models, often based on principles of quantum mechanics and statistical mechanics, provide a framework for interpreting experimental observations and predicting crystal structures.

The solid-state packing of FAlPc is significantly influenced by intermolecular forces such as van der Waals interactions and electrostatic interactions. The presence of the electronegative fluorine atom can lead to specific intermolecular F···H or F···π interactions, which can direct the self-assembly process. Theoretical models can quantify the strength and directionality of these interactions.

Advanced Research Applications of Fluoroaluminum Phthalocyanine in Material Science

Organic Thin Film Fabrication and Device Architectures

The fabrication of high-quality organic thin films is a critical step in the development of organic electronic devices. For Fluoroaluminum phthalocyanine (B1677752), several deposition techniques are employed to create films with controlled thickness, morphology, and molecular orientation, which are essential for optimal device function.

The deposition method for FAlPc thin films is largely dictated by the compound's solubility. mdpi.com Due to its poor solubility in common organic solvents, physical vapor deposition (PVD) is a frequently utilized technique for creating FAlPc films. mdpi.comacs.org PVD involves the sublimation of the material in a high-vacuum environment, allowing it to deposit onto a substrate. mdpi.com This method offers precise control over film thickness and purity, which are crucial for the performance of electronic devices. squarespace.com For instance, in the fabrication of organic photovoltaic (OPV) devices, FAlPc layers are often deposited via thermal evaporation, a PVD technique. squarespace.comrsc.org

While less common for unsubstituted FAlPc, spin coating is a viable method when the compound can be dissolved in a suitable solvent. mdpi.com Research has shown that FAlPc, along with similar phthalocyanines like chloroaluminum phthalocyanine (ClAlPc) and fluorochromium phthalocyanine (FCrPc), can be deposited by spin coating from a solution in trifluoroacetic acid. shu.ac.ukbalikesir.edu.tr Spin coating involves dispensing the solution onto a spinning substrate, with the centrifugal force spreading the liquid to form a thin, uniform film as the solvent evaporates. nih.gov The final thickness of the film can be controlled by parameters such as the solution concentration and the rotational speed of the substrate. mdpi.com

| Deposition Technique | Description | Common Application for FAlPc |

| Physical Vapor Deposition (PVD) | A process where a solid material is vaporized in a vacuum and condensed onto a substrate to form a thin film. mdpi.com | Fabrication of organic photovoltaic (OPV) and other optoelectronic devices. squarespace.comrsc.org |

| Spin Coating | A technique that uses centrifugal force to spread a solution of the material across a substrate, followed by solvent evaporation to leave a thin film. nih.gov | Used when a suitable solvent, such as trifluoroacetic acid, is available for FAlPc. shu.ac.ukbalikesir.edu.tr |

The morphology and molecular orientation of FAlPc within a thin film significantly impact the performance of the resulting device. Controlling these properties is a key area of research. The stacked fluorine bridge structure of FAlPc is a determining factor in its solid-state arrangement. squarespace.comrsc.org

In PVD, the substrate temperature during deposition is a critical parameter for controlling film morphology. unistra.fr By heating the substrate, the deposited molecules have greater surface mobility, which can promote the formation of more ordered, crystalline films. The growth of FAlPc films can be influenced by the substrate, with techniques like van der Waals molecular beam epitaxy (MBE) on substrates like tin disulfide enabling the growth of highly ordered, "epitaxial" films. uni-jena.de In contrast, vapor sublimation onto amorphous substrates like silica (B1680970) can result in nearly amorphous or polycrystalline films. optica.org

The molecular orientation of phthalocyanines on a substrate can be influenced by the interplay between molecule-substrate and molecule-molecule interactions. researchgate.net For polar phthalocyanines, the application of external electric or magnetic fields during or after deposition has been shown to influence molecular orientation and polymorphism. researchgate.net Studies using techniques like polarized optical waveguide spectroscopy and infrared reflection-absorption spectroscopy (IR-RAS) can be used to analyze the molecular orientation within the thin film. nih.gov For example, changes in the orientation of phthalocyanine molecules on a thin film have been observed upon annealing, affecting the optical properties. nih.gov

Spin Coating and Physical Vapor Deposition Techniques

Fundamental Studies in Optoelectronic Devices (Excluding Device Performance Metrics as a "Product")

FAlPc is a subject of fundamental research in various optoelectronic devices, where its specific properties are harnessed to influence charge generation, separation, and transport processes.

In the architecture of organic photovoltaic (OPV) devices, FAlPc has been investigated for its role in facilitating efficient charge separation. A key finding is its function as an exciton-rectifying layer when paired with other phthalocyanine derivatives, such as Chloroaluminum phthalocyanine (ClAlPc). squarespace.comrsc.orgresearchgate.net

| Device Architecture | Role of FAlPc | Interacting Material | Key Finding |

| Ternary Planar Heterojunction OPV | Exciton-rectifying layer | Chloroaluminum phthalocyanine (ClAlPc) and C60 | An exciton-rectifying layer forms between FAlPc and ClAlPc, aiding exciton (B1674681) separation. squarespace.comrsc.orgresearchgate.net |

| All-Phthalocyanine OPV | Electron donor and exciton-rectifying layer component | Chloroaluminum phthalocyanine (ClAlPc) as electron acceptor | The FAlPc/ClAlPc interface acts as an exciton-rectifying layer. squarespace.comrsc.orgresearchgate.net |

The charge transport properties of organic semiconductors are fundamental to the operation of organic field-effect transistors (OFETs). Research into fluorinated phthalocyanines, a class to which FAlPc belongs, has been driven by the goal of modulating charge transport characteristics. The fluorination of p-type metal phthalocyanines can produce n-type semiconductors, which are essential for creating complementary logic circuits. nih.govnih.gov

While much of the detailed research on OFETs has focused on extensively fluorinated phthalocyanines like hexadecafluorophthalocyanines (F16MPc), the principles of how fluorination affects charge transport are relevant to FAlPc. nih.govnih.gov The introduction of fluorine atoms, which are highly electronegative, significantly alters the electronic structure of the phthalocyanine molecule. kit.edu This can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can facilitate electron injection and transport, making the material behave as an n-type semiconductor. nih.gov The crystal structure and the electronic configuration of the central metal atom are key factors that determine the ultimate charge transport properties of fluorinated metal phthalocyanines. nih.govnih.gov The ability to create stable n-type phthalocyanines opens up possibilities for fabricating more complex and efficient organic electronic circuits based on p-n heterojunctions. nih.gov

Exciton-Rectifying Layers in Organic Photovoltaic Device Architectures

Research into Non-linear Optical Properties

Fluoroaluminum phthalocyanine and related phthalocyanine compounds have been subjects of investigation for their non-linear optical (NLO) properties. optica.org NLO materials are those whose optical properties, such as refractive index and absorption coefficient, change with the intensity of incident light. This behavior is of interest for applications like optical limiting and all-optical switching. acrhem.org

The NLO response in phthalocyanines is attributed to their large, two-dimensional π-conjugated electron system. ias.ac.in Studies on FAlPc polycrystalline thin films using techniques like femtosecond differential transmission spectroscopy have revealed ultrafast dynamics. spiedigitallibrary.org Following excitation, a very rapid energy redistribution of excitons occurs within the pulse duration. spiedigitallibrary.orgresearchgate.net The subsequent recovery of the ground state is governed by extremely fast processes, including exciton-exciton annihilation and exciton-phonon coupling. spiedigitallibrary.org

The third-order nonlinear susceptibility, χ(3), is a key parameter characterizing the NLO response. Research has explored the third-order optical nonlinearities of various phthalocyanines. While specific χ(3) values for FAlPc are part of ongoing research, studies on similar molecules provide context. For example, investigations into other metal phthalocyanines have reported significant nonlinear absorption and refraction. acrhem.orgias.ac.in These properties are crucial for applications such as optical limiting, where the material's transmittance decreases with increasing laser intensity, thereby protecting sensitive optical components. acrhem.org The chemical stability and the potential to modify the molecular structure make phthalocyanines like FAlPc promising candidates for future NLO materials and devices. optica.org

Two-Photon Absorption (TPA) and Reverse Saturable Absorption (RSA) Mechanisms

This compound, like many metallophthalocyanines, exhibits significant nonlinear optical (NLO) properties, which are crucial for applications such as optical limiting. The primary mechanisms governing this behavior at high light intensities are Two-Photon Absorption (TPA) and Reverse Saturable Absorption (RSA). mdpi.comcalstate.edu

The RSA effect is a sequential two-step TPA process. In this mechanism, a molecule in its ground state (S₀) first absorbs a single photon, promoting an electron to an excited singlet state (S₁). calstate.edu For RSA to be effective, the absorption cross-section of this excited state must be considerably larger than that of the ground state. mdpi.com In many phthalocyanines, the molecule can then undergo a rapid intersystem crossing from the singlet state (S₁) to a metastable triplet state (T₁). calstate.edu From this T₁ state, the molecule can absorb a second photon, transitioning to a higher triplet state (T₂). This sequential absorption of two photons leads to a significant decrease in the material's transmittance at high input fluences, a characteristic feature of optical limiting. calstate.edu TPA and strong RSA have been identified as the dominant NLO mechanisms in various phthalocyanine derivatives under nanosecond laser excitation. researchgate.net The large, delocalized π-electron system of the phthalocyanine macrocycle is fundamental to these strong nonlinear absorption processes. mdpi.com

Third-Order Nonlinear Optical Susceptibility and Coefficients

The nonlinear optical response of a material is quantified by its nonlinear susceptibilities. For applications based on TPA and RSA, the third-order nonlinear optical susceptibility, χ(3), is the key parameter. This complex quantity has both a real part (Re χ(3)) and an imaginary part (Im χ(3)), which are related to the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), respectively. acrhem.org

The delocalized π-electrons in the phthalocyanine ring structure are easily polarized by strong electric fields from laser pulses, giving rise to large NLO coefficients and ultrafast response times. frontiersin.org While specific values for F-AlPc are not extensively documented in the provided context, studies on analogous metallophthalocyanines provide insight into the expected magnitude of these properties. For instance, large χ(3) values have been reported for other phthalocyanines, indicating strong nonlinearity. researchgate.netacrhem.org Research on various phthalocyanine derivatives has demonstrated their potential for photonic applications, with significant NLO coefficients measured using techniques like Z-scan. frontiersin.orgresearchgate.net The central metal atom and peripheral substituents can tune these NLO properties.

The table below presents typical NLO coefficients for related phthalocyanine compounds, illustrating the range of values achievable.

| Compound | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |

| Metal-free Phthalocyanine (Pc1) | -8.5 x 10⁻¹⁰ | - | 10.0 x 10⁻⁵ |

| Phthalocyanine (Pc2) | -1.2 x 10⁻¹⁰ | - | 1.4 x 10⁻⁵ |

| Donor-Acceptor Corroles | ~10⁻¹⁵ | ~10⁻¹¹ | - |

| D-π-D Porphyrins | ~10⁻¹⁵ | ~10⁻¹¹ | - |

Table compiled from data reported in references acrhem.orgfrontiersin.org. Note: The specific values can vary significantly based on experimental conditions such as wavelength, pulse duration, and concentration.

Sensing Mechanisms and Fundamental Sensing Performance

F-AlPc thin films are highly effective as the active layer in chemical sensors due to their semiconductor properties and their ability to interact with various gas molecules.

Surface Plasmon Resonance (SPR) Based Sensing Phenomena

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to detect changes in the refractive index of thin films upon interaction with analytes. Thin films of F-AlPc deposited on a metal layer (typically gold) serve as the sensing element. core.ac.ukbalikesir.edu.tr When the F-AlPc film is exposed to volatile organic compound (VOC) vapors, the analyte molecules diffuse into and interact with the phthalocyanine matrix. core.ac.ukshu.ac.uk

This interaction causes a swelling of the film, leading to a change in its thickness and optical properties (refractive index). core.ac.ukshu.ac.uk The SPR technique monitors this change by measuring the shift in the resonance angle. researchgate.net The sensing mechanism is a dynamic process dependent on the film's structure, the central metal atom, and the specific type and size of the analyte molecule. shu.ac.uk

Studies on F-AlPc films have shown varied sensitivity towards different classes of compounds. The sensor response generally decreases in the order: acetic acid > alcohols > amines. balikesir.edu.trshu.ac.uk This selectivity is attributed to the nature of the interaction between the analyte's functional group and the phthalocyanine molecule. For example, the -COOH group of acetic acid is thought to form stronger hydrogen bonds with the axial fluorine substituent of F-AlPc compared to the -OH group of alcohols or the -NH₂ group of amines. mdpi.com The diffusion coefficients of the analyte vapor into the film can be determined using Fick's second law of diffusion, quantifying the swelling process. core.ac.uk

Table: Diffusion Coefficients of Analytes in Phthalocyanine Films

| Analyte | Diffusion Coefficient D₁ (x 10⁻¹⁵ m²/s) | Diffusion Coefficient D₂ (x 10⁻¹⁵ m²/s) |

|---|---|---|

| Acetic Acid | 2.58 | 0.17 |

| Methanol (B129727) | 1.34 | 0.20 |

| Ethanol (B145695) | 0.09 | 0.01 |

Table based on data for FAlPc films from reference core.ac.uk. The interaction often begins with a fast diffusion (D₁) followed by a slower diffusion process (D₂) as saturation is reached.

Chemiresistive Sensing Mechanisms and Selectivity

Chemiresistive sensors operate by measuring the change in electrical resistance of a material upon exposure to a chemical analyte. Phthalocyanines, including F-AlPc, are p-type organic semiconductors, and this property is central to their function in chemiresistive sensors. mdpi.comucsd.edu

The sensing mechanism involves the adsorption of gas molecules onto the surface of the F-AlPc film. When an oxidizing gas (an electron acceptor) such as nitrogen dioxide (NO₂) adsorbs, it withdraws electrons from the phthalocyanine's π-system. ucsd.edu This process generates mobile positive charge carriers (holes), thereby increasing the film's conductivity (decreasing its resistance). Conversely, when a reducing gas (an electron donor) interacts with the film, it donates electrons, which recombine with the existing holes. ucsd.edu This charge carrier trapping reduces the film's conductivity (increasing its resistance). ucsd.edu

The selectivity of F-AlPc sensors is determined by the specific electronic interactions with different analytes. Fluorinated phthalocyanines have demonstrated good sensor responses towards gases like ammonia, chlorine, and nitrogen dioxide. mdpi.com The central metal ion plays a crucial role in this selectivity. For instance, studies on various metallophthalocyanines for hydrogen peroxide (H₂O₂) vapor detection revealed that the sensor response (current gain vs. current loss) could be reversed by changing the central metal, a phenomenon attributed to differing electrocatalytic processes on the sensor film. ucsd.edu

Electrocatalytic Mechanisms and Activity

Metallophthalocyanines (MPcs) are well-regarded for their electrocatalytic properties, particularly in energy-related reactions like the oxygen reduction reaction (ORR) and CO₂ reduction. core.ac.uknih.gov The catalytic activity stems from the central metal atom, which acts as the active site, and the surrounding planar N₄-macrocycle that modulates its electronic properties. frontiersin.org

The general mechanism for electrocatalysis by MPcs involves the axial coordination of reactant molecules to the central metal ion. core.ac.uk This interaction facilitates electron transfer, lowering the activation energy for the reaction. In the context of F-AlPc, the aluminum center would serve as the site for reactant binding. The successful use of transition metal phthalocyanines as catalysts is often linked to their d-electron configuration and the availability of unfilled d-orbitals to bond with adsorbates. core.ac.uk

While specific studies on F-AlPc are less common than those on cobalt or iron phthalocyanines, the principles remain applicable. For example, in the ORR, the strength of the M-O₂ bond is a critical determinant of catalytic activity. frontiersin.org In CO₂ reduction, cobalt phthalocyanine has shown significant selectivity for producing methanol, where the binding and transformation of CO intermediates at the cobalt center are key steps. nih.gov The presence of the axial fluorine ligand in F-AlPc would influence the electronic environment of the aluminum center, thereby affecting its binding affinity for reactants and, consequently, its electrocatalytic activity and selectivity.

Magnetic Properties Research in Doped F-AlPc Systems

Research into the polymeric form of this compound, often denoted as (AlPcF)n, has revealed intriguing magnetic properties, particularly when the material is doped. The pristine (AlPcF)n polymer consists of stacked F-AlPc units forming a one-dimensional chain.

Studies have focused on doping these polymer chains with halogens, such as bromine (Br) and iodine (I), to modify their electronic and magnetic behavior. Electron spin resonance (ESR) and DC-conductivity measurements on bromine-doped (AlPcF)n thin films have shown that the material can exhibit antiferromagnetic transitions. researchgate.net For a bromine-doped film (AlPcF-Br₀.₃), an antiferromagnetic transition was observed between 150–200 K under ambient pressure. researchgate.net Similarly, iodine-doped F-AlPc films also show an antiferromagnetic transition around 195 K. researchgate.netacs.org Interestingly, this magnetic transition was not accompanied by a structural anomaly, suggesting its origin is purely electronic. jps.jp

The magnetic properties are sensitive to factors like annealing and doping levels. For example, annealing a bromine-doped film at 100°C was found to significantly increase its electrical conductivity and lower its activation energy, while the antiferromagnetic transition temperature remained in a similar range. researchgate.net These findings indicate that doping introduces charge carriers and also mediates magnetic interactions between the phthalocyanine units, leading to collective magnetic ordering at low temperatures. researchgate.net

Future Research Avenues and Emerging Concepts

Integration of F-AlPc into Novel Hybrid Materials and Heterostructures

The development of hybrid materials and heterostructures incorporating F-AlPc is a burgeoning area of research, driven by the potential to create materials with tailored optical, electronic, and sensing properties.

Hybrid Materials for Sensing Applications: The integration of F-AlPc into hybrid composites is being explored for the development of highly sensitive and selective chemical sensors. acs.org For instance, F-AlPc films have been utilized in optical sensors based on surface plasmon resonance (SPR) for the detection of volatile organic compounds (VOCs). youtube.com In these sensors, the interaction of analyte molecules with the F-AlPc layer alters the refractive index at a metal film's surface, enabling real-time, label-free detection. acs.org The introduction of F-AlPc alongside other phthalocyanine (B1677752) derivatives, such as Chloroaluminum Phthalocyanine (ClAlPc) and Fluorochromium Phthalocyanine, allows for comparative studies on sensor response to various VOCs. youtube.com Research has also focused on creating hybrid materials by combining phthalocyanines with polymers or carbon-based materials like carbon nanotubes to enhance the electrochemical and conductometric sensor performance. acs.orgyoutube.com

Heterostructures for Optoelectronic Devices: F-AlPc is a promising candidate for creating layered heterostructures for use in organic electronic devices, particularly organic photovoltaic (OPV) cells. researchgate.netrsc.org In planar heterojunction (PHJ) OPV devices, F-AlPc can function as an electron-donating material when paired with an electron-accepting material like C60. researchgate.netrsc.org A significant finding is the creation of an all-phthalocyanine heterostructure, where F-AlPc acts as the electron donor and ClAlPc serves as the electron acceptor. rsc.org The performance of these devices is intimately linked to the molecular orientation and electronic properties at the interface between the different layers. researchgate.netacs.org Studies on the growth of F-AlPc on substrates like silver have shown chemical reactions at the interface, which can influence the electronic properties of the heterostructure. acs.orgresearchgate.net The unique stacked fluorine-bridged solid-state structure of F-AlPc leads to different optoelectronic properties compared to its chloro-analogue, making it a versatile component in designing complex OPV device architectures. researchgate.netrsc.org

Table 1: Comparison of F-AlPc and Cl-AlPc Properties in Optoelectronic Applications

| Property | Fluoroaluminum Phthalocyanine (F-AlPc) | Chloroaluminum Phthalocyanine (ClAlPc) | Reference |

|---|---|---|---|

| Role in PHJ Device | Electron Donor | Electron Acceptor / Donor | rsc.org |

| Solid Film Absorbance | Significant blue shift (~130 nm) compared to Cl-AlPc | Baseline | rsc.org |

| Work Function & EHOMO | Change of as much as 1 eV compared to Cl-AlPc | Baseline | rsc.org |

| Sublimation Temperature | Elevated, consistent with stacked fluorine-bridged structure | Lower than F-AlPc | rsc.org |

Exploration of Quantum Phenomena in F-AlPc Based Systems

The two-dimensional π-electron system of F-AlPc makes it an intriguing subject for studying quantum phenomena at the molecular level, particularly its ultrafast electronic dynamics.

Femtosecond Dynamics and Exciton (B1674681) Behavior: Time-resolved spectroscopy has been instrumental in probing the ultrafast processes that occur in F-AlPc thin films upon photoexcitation. researchgate.netiphy.ac.cn When excited by femtosecond laser pulses, excitons (bound electron-hole pairs) are generated. The subsequent relaxation and decay of these excitons occur on extremely short timescales. researchgate.net Research has identified two primary decay pathways for the ground state recovery in polycrystalline F-AlPc films:

Exciton-exciton annihilation: An intensity-dependent process with a decay time of approximately 550 femtoseconds at a power density of 1.2 GW/cm². researchgate.net

Exciton-phonon coupling: A process with a decay time of about 4 picoseconds. researchgate.net

These rapid relaxation processes are a manifestation of quantum dynamics within the molecular system.